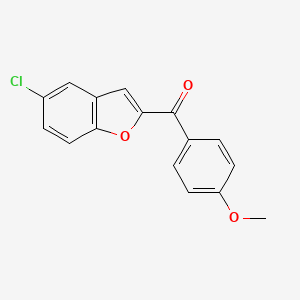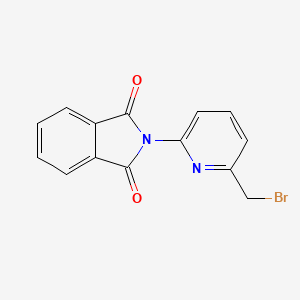
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione
Descripción general
Descripción
The compound “2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound, and a pyridin-2-yl group, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridin-2-yl group and the polarity of the isoindole-1,3-dione group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromomethyl group, which is a good leaving group, and the isoindole-1,3-dione group, which may undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the polar isoindole-1,3-dione group and the aromatic pyridin-2-yl group would likely impact these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Convenient Synthesis of Related Compounds : Research has shown methods for preparing compounds closely related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", focusing on the transformation of indoles into various derivatives, which serve as precursors or structurally related compounds (J. Parrick, A. Yahya, A. Ijaz, & J. Yizun, 1989). Such methods highlight the versatility and reactivity of pyridine and isoindole moieties in creating complex structures useful in further chemical studies.
Crystal Structure and Molecular Docking : Studies on the crystal structure, Hirshfeld surface analysis, and molecular docking of phthalimide derivatives, including those structurally similar to the compound , have been conducted. These studies reveal the molecular conformation and intermolecular interactions crucial for understanding their chemical behavior and potential applications in tyrosinase inhibition (Li Yee Then et al., 2018).
Photophysical Properties and pH-Sensing Applications : Derivatives of "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione" have been explored for their photophysical properties and potential use as pH sensors. The donor–π–acceptor chromophores exhibit solid-state fluorescence and solvatochromism, underlining their utility in developing colorimetric pH sensors (Han Yan et al., 2017).
Applications in Material Science and Biological Studies
Antibacterial and Antifungal Studies : Spiro[pyrrolidin-2,3′-oxindoles], structurally related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", have been synthesized and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential of such compounds in medicinal chemistry (S. Haddad et al., 2015).
Chemosensors for Metal Ions : Phthalimide-based chemosensors, including those related to "2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione", have been synthesized and shown to selectively detect Cu(II) ions from aqueous media. Such compounds change color upon metal binding, serving as efficient tools for metal ion sensing in environmental and analytical chemistry (P. Patil et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHXBFNPRUFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459611 | |
| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83592-42-1 | |
| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



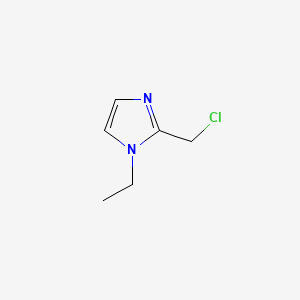

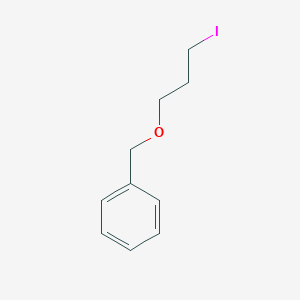
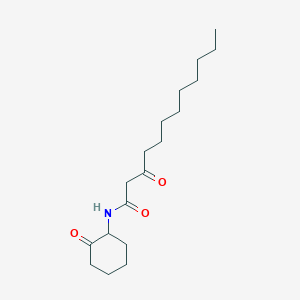


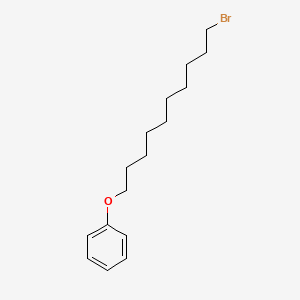
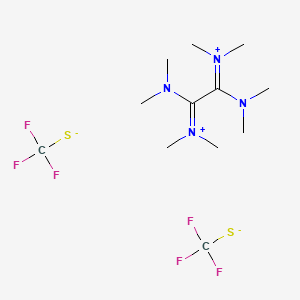
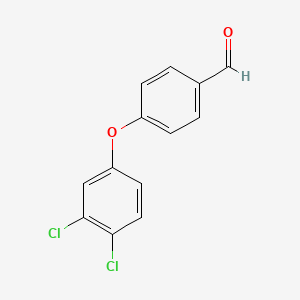

![2-[(Trimethylsilyl)methyl]prop-2-en-1-ol](/img/structure/B1624982.png)
